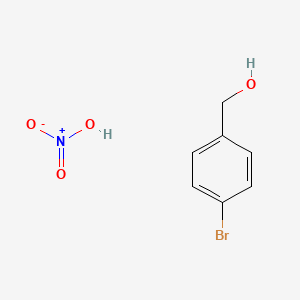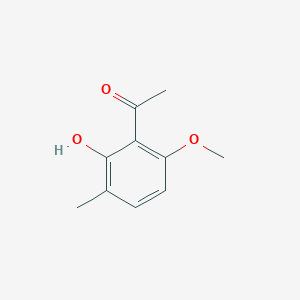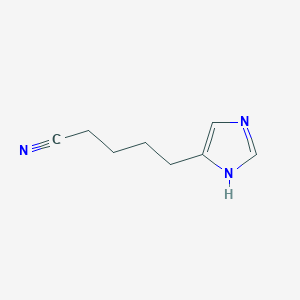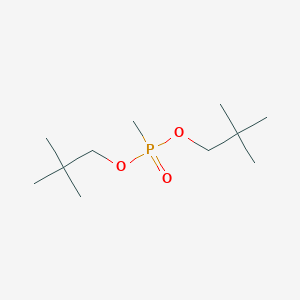![molecular formula C16H18N4O4 B14629900 N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 54222-82-1](/img/structure/B14629900.png)
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is a chemical compound known for its unique structure and properties. This compound features two nitrophenyl groups attached to an ethane-1,2-diamine backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon atoms of the 2-nitrobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH~−~) or alkoxide ions (RO~−~) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically nitro derivatives or amines, depending on the reaction conditions.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethane-1,2-diamine backbone provides flexibility and allows the compound to adopt conformations that enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the nitrophenyl groups.
N,N-Bis(2-nitrophenyl)ethane-1,2-diamine: Similar structure but with different substitution patterns.
Uniqueness
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and ability to interact with biological targets, making it more versatile compared to similar compounds.
Eigenschaften
CAS-Nummer |
54222-82-1 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
N,N'-bis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c21-19(22)15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20(23)24/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
GVGJJCMMQYVJEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14629820.png)

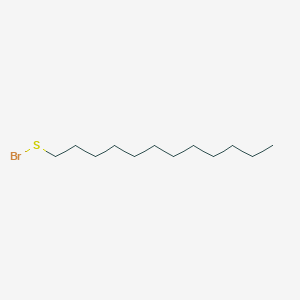
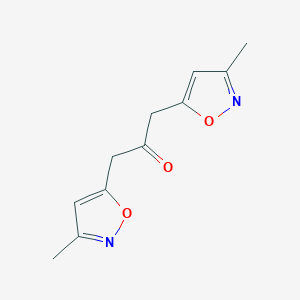
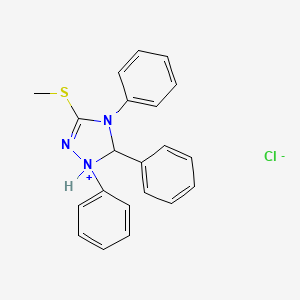
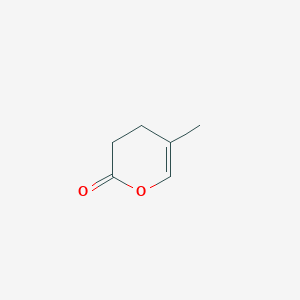

octylsulfanium bromide](/img/structure/B14629853.png)
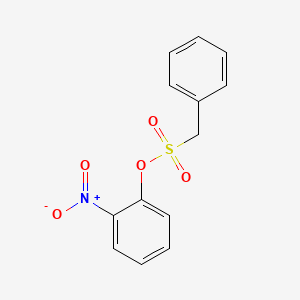
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
